N-{[3-(3,4-dichlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2,4-difluorobenzamide
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Overview
Description
N-{[3-(3,4-dichlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2,4-difluorobenzamide is a synthetic organic compound characterized by the presence of dichlorophenyl, oxazolidinone, and difluorobenzamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(3,4-dichlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2,4-difluorobenzamide typically involves multi-step organic reactions. One common method includes the formation of the oxazolidinone ring through cyclization reactions, followed by the introduction of the dichlorophenyl and difluorobenzamide groups via nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and flow chemistry can enhance reaction efficiency and reduce production time.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(3,4-dichlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2,4-difluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-{[3-(3,4-dichlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2,4-difluorobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[3-(3,4-dichlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2,4-difluorobenzamide involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dichlorophenyl)-1,1-dimethylurea (Diuron): A herbicide with similar structural features.
3-(3,4-Dichlorophenyl)-1-methoxy-1-methylurea (Linuron): Another herbicide with related chemical properties.
Methyl-N-(3,4-dichlorophenyl)-carbamate (Swep): A compound with comparable functional groups.
Uniqueness
N-{[3-(3,4-dichlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2,4-difluorobenzamide stands out due to its unique combination of oxazolidinone and difluorobenzamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[[3-(3,4-dichlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2F2N2O3/c18-13-4-2-10(6-14(13)19)23-8-11(26-17(23)25)7-22-16(24)12-3-1-9(20)5-15(12)21/h1-6,11H,7-8H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAXROHSMVFWPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC(=C(C=C2)Cl)Cl)CNC(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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